Synthesis Yield: 6-Fluoro Derivative Demonstrates Superior Efficiency as a Protected Intermediate vs. Unprotected Core
The synthesis of 6-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine from 6-fluoro-7-azaindole and benzenesulfonyl chloride is reported to proceed with a high yield of 89% under specific conditions (NaH, THF, 0°C) . In contrast, a different route to a related 5-methyl analog achieved a yield of approximately 86% . This demonstrates the high efficiency of the N-phenylsulfonylation reaction for this specific 6-fluoro substituted core.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 89% yield |
| Comparator Or Baseline | 5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS not provided, yields ~86%) |
| Quantified Difference | +3 percentage points |
| Conditions | NaH, THF, 0°C, 1h for deprotonation followed by 1h reaction with benzenesulfonyl chloride |
Why This Matters
Higher synthetic yield directly translates to lower cost per gram and more efficient use of raw materials in a multi-step synthesis, making this intermediate a more economical choice for scale-up.
